

Cycrimine Hydrochloride: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycrimine hydrochloride is a synthetic anticholinergic agent, previously utilized in the management of Parkinson's disease.[1][2] As a muscarinic receptor antagonist, it acts by blocking the action of acetylcholine, a neurotransmitter involved in various physiological processes.[3][4] This technical guide provides a comprehensive overview of the chemical properties and stability of **cycrimine** hydrochloride, offering critical data and methodologies for researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **cycrimine** hydrochloride is presented below. This data is essential for its handling, formulation, and analytical characterization.



Property	Value	Reference
Chemical Name	α-Cyclopentyl-α-phenyl-1- piperidinepropanol hydrochloride	[2]
Molecular Formula	C19H30CINO	
Molecular Weight	323.90 g/mol	_
CAS Number	126-02-3	_
Appearance	Crystals	_
Taste	Very bitter	_
Melting Point	241-244 °C (with decomposition)	
Boiling Point	433.5°C at 760 mmHg	_
Solubility (at 25°C)	Water: 0.6 g/100 mlEthanol: 2.0 g/100 mlChloroform: 3.0 g/100 mlSoluble in DMSO	_
pH (0.5% aqueous solution)	4.9-5.4	_

Stability Profile

The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation development.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of **cycrimine** hydrochloride.



Condition	Recommendation	Reference
Short-term Storage	Dry, dark, and at 0 - 4 °C (days to weeks)	
Long-term Storage	Dry, dark, and at -20 °C (months to years)	_
Shipping	Shipped under ambient	
	temperature as a non-	
	hazardous chemical. Stable for	
	a few weeks during ordinary	
	shipping and time spent in	
	Customs.	
Shelf Life	>3 years if stored properly	-

Degradation Pathways

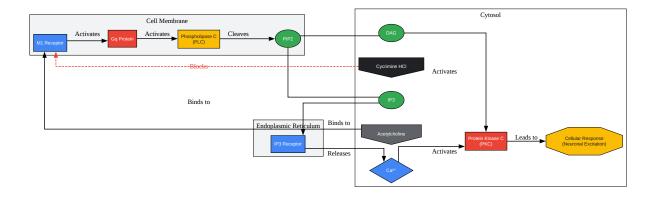
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific degradation pathways for **cycrimine** hydrochloride are not extensively documented in publicly available literature, a general approach to identifying them is outlined in the experimental protocols section. Common degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.

Mechanism of Action and Signaling Pathway

Cycrimine acts as a muscarinic antagonist, with a specific affinity for the M1 muscarinic acetylcholine receptor. By blocking this receptor, **cycrimine** inhibits the effects of acetylcholine in the central nervous system. This action is believed to help restore the balance between dopamine and acetylcholine, which is disrupted in Parkinson's disease.

The signaling pathway initiated by the activation of the M1 muscarinic receptor, which is antagonized by **cycrimine**, is depicted below.





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Caption: M1 Muscarinic Receptor Signaling Pathway Antagonized by Cycrimine.

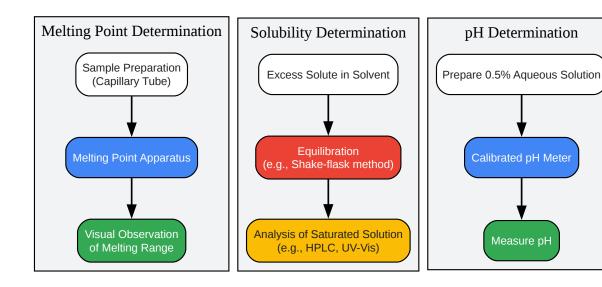
Experimental Protocols

Detailed, publicly available experimental protocols specific to **cycrimine** hydrochloride are limited. However, standard methodologies based on international guidelines are provided below for the determination of its physicochemical properties and stability.

Determination of Physicochemical Properties

The following are general experimental approaches for determining the key physicochemical properties of a drug substance like **cycrimine** hydrochloride.





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Caption: General Workflow for Physicochemical Property Determination.

Stability Testing and Forced Degradation Studies

Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.

5.2.1. Stability Testing Protocol (ICH Q1A(R2))

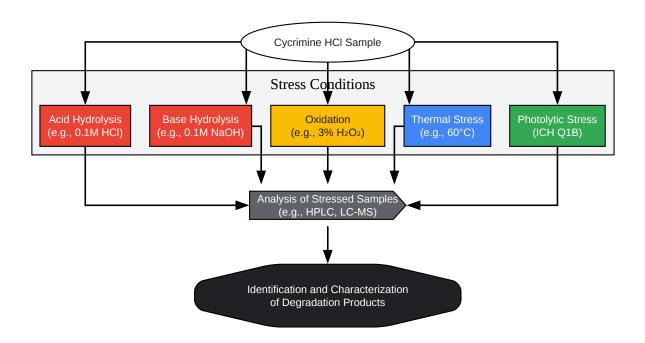
- Objective: To establish a re-test period for the drug substance or a shelf life for the drug product.
- Methodology:
 - Store samples of cycrimine hydrochloride at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
 - Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).



 Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method (e.g., HPLC).

5.2.2. Forced Degradation Study Protocol

- Objective: To identify likely degradation products and establish degradation pathways.
- Methodology: Expose cycrimine hydrochloride to various stress conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation.



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Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide has summarized the core chemical properties and stability considerations for **cycrimine** hydrochloride. The provided data and general experimental frameworks serve as a valuable resource for researchers and professionals in the field of drug development. While specific experimental protocols and degradation pathways for **cycrimine** hydrochloride are not



extensively detailed in the public domain, the application of standard pharmaceutical testing methodologies, as outlined here, will enable a thorough characterization of this molecule.

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